Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
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Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C13H14ClF3N4OS and its molecular weight is 366.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to target various proteins such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It’s known that the fluorescence quenching ability of similar compounds can be attributed to both energy and electron transfer processes as well as electrostatic interactions between the hydroxyl group of the compound and the lewis basic n-donor sites of the ligand .
Biochemical Pathways
Thiadiazole derivatives have been reported to affect various biochemical pathways related to their protein targets .
Pharmacokinetics
Some thiadiazole derivatives have been reported to have good pharmacokinetics and drug-likeness behaviors .
Result of Action
Similar compounds have shown activity comparable to that of cisplatin in huh-7 cells .
Action Environment
The storage temperature for similar compounds is typically 2-8°c, suggesting that temperature could influence the stability of the compound .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some thiadiazole derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and SHP2 .
Cellular Effects
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Molecular Mechanism
It is known that compounds with similar structures can interact with biomolecules through both energy and electron transfer processes .
Temporal Effects in Laboratory Settings
It is known that compounds with similar structures can be used in Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
Metabolic Pathways
Compounds with similar structures have been found to participate in aromatic nucleophilic substitution reactions and in Suzuki–Miyaura and Stille palladium-catalyzed cross-coupling reactions .
Transport and Distribution
It is known that compounds with similar structures can form ground-state fluorescence-quenched complexes due to the electrostatic interactions between the hydroxyl group of the compound and the Lewis basic N-donor sites of the ligand .
Subcellular Localization
Compounds with similar structures have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS.ClH/c14-13(15,16)8-19-3-5-20(6-4-19)12(21)9-1-2-10-11(7-9)18-22-17-10;/h1-2,7H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNXNGHXOQVGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CC3=NSN=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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